molecular formula C13H11N3O4 B12311911 Pomalidomide-d3

Pomalidomide-d3

Cat. No.: B12311911
M. Wt: 276.26 g/mol
InChI Key: UVSMNLNDYGZFPF-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-d3 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is a third-generation derivative of thalidomide and is known for its potent antineoplastic and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-d3 typically involves a multi-step process. One common method includes the cyclization of glutamine followed by condensation with phthalic anhydride . The use of continuous flow chemistry has been reported to enhance the efficiency and safety of the synthesis process, yielding pomalidomide in 38-47% overall yield .

Industrial Production Methods

Industrial production methods for this compound often rely on continuous flow synthesis due to its reproducibility and safety. This method allows for the large-scale production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

276.26 g/mol

IUPAC Name

4-amino-5,6,7-trideuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D

InChI Key

UVSMNLNDYGZFPF-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])N)C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.